4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide
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Overview
Description
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide is a complex organic compound that features a benzofuran moiety, a phenylpropyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2,2-dimethyl-2,3-dihydrobenzofuran.
Attachment of the Benzamide Group: The benzamide group is introduced through a reaction with benzoyl chloride or a similar reagent under suitable conditions.
Linking the Phenylpropyl Group: The phenylpropyl group is attached via a nucleophilic substitution reaction, often using a phenylpropyl halide as the starting material.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide is unique due to its combination of a benzofuran moiety with a benzamide structure and a phenylpropyl group. This unique structure may confer specific biological activities and properties not found in similar compounds .
Properties
Molecular Formula |
C27H29NO3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C27H29NO3/c1-27(2)18-23-11-6-12-24(25(23)31-27)30-19-21-13-15-22(16-14-21)26(29)28-17-7-10-20-8-4-3-5-9-20/h3-6,8-9,11-16H,7,10,17-19H2,1-2H3,(H,28,29) |
InChI Key |
KNPHJQJMPCFEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4)C |
Origin of Product |
United States |
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